Lauroyllevocarnitine: Physicochemical Profiling, Synthesis, and Bioanalytical Applications
Lauroyllevocarnitine: Physicochemical Profiling, Synthesis, and Bioanalytical Applications
Executive Summary
Lauroyllevocarnitine (commonly referred to as Lauroyl-L-carnitine) is a medium-chain fatty acylcarnitine derivative characterized by its quaternary ammonium structure and amphiphilic properties[1]. Functioning biologically as a lipid metabolism intermediate and pharmaceutically as a potent cationic surfactant, it has garnered significant attention in drug development as an intestinal permeation enhancer[2]. This technical whitepaper synthesizes the core physicochemical data, structural properties, validated synthesis workflows, and bioanalytical characterization protocols required for researchers and drug development professionals.
Chemical Identity and Physicochemical Data
Lauroyllevocarnitine exists primarily in two forms: the zwitterionic inner salt and the stabilized chloride salt[1][3]. The stereospecific L-configuration at the carnitine moiety is critical, as the D-isomer lacks biological and metabolic efficacy[1]. The lauroyl group (C12) is esterified to the hydroxyl group of L-carnitine, imparting significant lipophilicity that drives its surfactant properties[1][2].
Quantitative Physicochemical Summary
The following table consolidates the critical physicochemical parameters for both the inner salt and the chloride salt variants[1][2][3][].
| Parameter | Lauroyl-L-carnitine (Inner Salt) | Lauroyl-L-carnitine Chloride |
| CAS Number | 25518-54-1[3] | 6919-91-1[2][] |
| Molecular Formula | C₁₉H₃₇NO₄[3] | C₁₉H₃₈ClNO₄[1][] |
| Molecular Weight | 343.50 g/mol [3] | 379.96 g/mol [] |
| SMILES Notation | C(C)C=O)CC([O-])=O | CCCCCCCCCCCC(=O)OC(CC(=O)O)C(C)C.[Cl-][] |
| Melting Point | Undetermined | 80–105°C (decomposition)[1] |
| Specific Rotation[α]D | -20±2° (c=1, Methanol) | -25.3° to -25.5° (c=10, H₂O)[1] |
| Solubility Profile | Soluble in Methanol | ~50 mg/mL in DMSO; Slightly soluble in Water[1][2] |
| IUPAC Name | (3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate[3] | [(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium chloride[] |
Synthesis and Purification Workflows
The industrial and laboratory-scale synthesis of Lauroyl-L-carnitine relies on the nucleophilic acyl substitution of L-carnitine[1]. As an application scientist, I emphasize that maintaining the chiral integrity of the molecule during synthesis is paramount for downstream biological applications.
Industrial synthesis and purification workflow of Lauroyl-L-carnitine chloride.
Step-by-Step Synthesis Protocol
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Acylation Reaction: React L-carnitine with lauroyl chloride at a 1:1.2 molar ratio in an acetic acid solvent[1].
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Causality & Rationale: Acetic acid provides a mildly acidic, polar protic environment. This solubilizes the zwitterionic L-carnitine while strictly suppressing the racemization of the critical (R)-stereocenter at the C3 position.
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Thermal Incubation: Maintain the reaction mixture at 60–65°C for 5 to 8 hours under atmospheric pressure[1].
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Causality & Rationale: This specific thermal window provides the exact activation energy required for the nucleophilic attack of the carnitine hydroxyl group on the acyl chloride, while preventing the thermal degradation (Hoffmann elimination) of the quaternary ammonium moiety.
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Product Isolation (Precipitation): Cool the mixture to 0–5°C and induce crystallization using cold acetone[1].
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Causality & Rationale: Acetone acts as a highly effective antisolvent. The stark polarity contrast forces the precipitation of the amphiphilic Lauroyl-L-carnitine chloride (yielding ~98.1%) while leaving unreacted lauroic acid and hydrophobic byproducts dissolved in the supernatant[1].
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Recrystallization: Dissolve the crude product in an ethanol-acetone binary mixture (mass ratio ~ 1:1.5) and treat with activated carbon[1].
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Causality & Rationale: The binary solvent system fine-tunes the dielectric constant to selectively crystallize the target molecule. Activated carbon removes trace colored impurities, ensuring a final pharmaceutical-grade purity of ≥99.5%[1].
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Biophysical Mechanisms in Drug Delivery
Lauroyl-L-carnitine is extensively utilized as a pharmaceutical excipient, specifically as a cationic surfactant and absorption enhancer[2][]. It is particularly effective in permeabilizing enterocytes for the delivery of polar molecules, such as the fluorescent probe lucifer yellow or therapeutic peptides[2].
Dual-pathway mechanism of Lauroyl-L-carnitine as an intestinal permeation enhancer.
The amphiphilic nature of the C12 lauroyl chain allows it to intercalate into the lipid bilayer of epithelial cells. This intercalation causes mild, reversible membrane fluidization (enhancing transcellular transport) while simultaneously triggering intracellular signaling cascades that transiently open tight junctions (enhancing paracellular transport)[2].
Analytical Characterization: LC-MS/MS Protocol
To quantify Lauroyl-L-carnitine in biological matrices (e.g., plasma or urine) or to verify formulation stability, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, capable of detecting concentrations as low as 0.1 ng/mL[1].
Step-by-Step Bioanalytical Protocol
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Sample Preparation (Protein Precipitation): Add 300 µL of ice-cold Methanol:Acetonitrile (1:1, v/v) containing an internal isotopic standard (e.g., Lauroyl-L-carnitine-d3) to 100 µL of the biological sample. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
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Causality & Rationale: The highly organic solvent mixture rapidly denatures binding proteins, effectively releasing the protein-bound acylcarnitine. Maintaining a cold temperature (4°C) is critical to minimize the ex vivo hydrolysis of the ester bond by endogenous plasma esterases.
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Chromatographic Separation: Inject 5 µL of the supernatant onto a C8 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a gradient elution from 5% B to 95% B over 5 minutes.
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Causality & Rationale: A C8 column is strategically chosen over a standard C18 column. The 12-carbon lauroyl chain is highly hydrophobic; a C18 stationary phase would result in excessive retention times and peak tailing. Formic acid ensures the carboxylate group remains protonated, sharpening the chromatographic peak.
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Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 344.3 → 85.1.
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Causality & Rationale: The quaternary amine of Lauroyl-L-carnitine is permanently positively charged, making ESI+ highly efficient and sensitive. The precursor ion [M]⁺ is m/z 344.3. The m/z 85.1 product ion corresponds to the characteristic dehydrated carnitine backbone fragment, providing absolute structural specificity and eliminating cross-talk from other lipid species.
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References
- Lauroyl-L-carnitine chloride - Vulcanchem. Vulcanchem.
- Lauroyl-L-carnitine (chloride) (CAS 6919-91-1) - Cayman Chemical. Cayman Chemical.
- CAS 6919-91-1 (Lauroyl-L-carnitine chloride) - BOC Sciences. BOC Sciences.
- Lauroyl-L-carnitine - Sigma-Aldrich. Sigma-Aldrich.
- Lauroyllevocarnitine | C19H37NO4 | CID 168381 - PubChem - NIH. PubChem.
